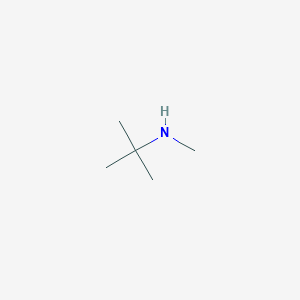

N-Methyl-tert-butylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,2-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2,3)6-4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGJEUVBUVKZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163272 | |

| Record name | N-Methyl-tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14610-37-8 | |

| Record name | N,2-Dimethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14610-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-tert-butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014610378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-tert-butylamine chemical properties and structure

An In-depth Technical Guide to N-Methyl-tert-butylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic and analytical methodologies related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound, also known as N,2-dimethylpropan-2-amine, is a secondary amine characterized by a methyl group and a tert-butyl group attached to a nitrogen atom.[1][2] The bulky tert-butyl group sterically hinders the nitrogen atom, influencing its reactivity.[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N,2-dimethylpropan-2-amine[2][3] |

| CAS Number | 14610-37-8[1] |

| Molecular Formula | C5H13N[1][2] |

| SMILES | CC(C)(C)NC[2][3] |

| InChI | InChI=1S/C5H13N/c1-5(2,3)6-4/h6H,1-4H3[1][2] |

| InChIKey | ZQGJEUVBUVKZKS-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[4] It is a flammable and corrosive substance that can cause irritation.[4]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 87.16 g/mol [2] |

| Boiling Point | 67-69 °C[5] |

| Density | 0.727 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.395[5] |

| Flash Point | -26 °C (-14.8 °F) - closed cup |

| Appearance | Colorless to pale yellow liquid[4] |

Experimental Protocols

Synthesis Methodologies

This compound is primarily synthesized through two main routes: reductive amination of tert-butylamine and reduction of N-tert-butylformamide.

3.1.1. Reductive Amination of tert-Butylamine

This method involves the reaction of tert-butylamine with formaldehyde in the presence of a reducing agent.

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine in a suitable solvent such as methanol.

-

Addition of Formaldehyde: Cool the solution in an ice bath and add an aqueous solution of formaldehyde dropwise while maintaining the temperature below 10 °C.

-

Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Cool the reaction mixture again in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by distillation.

3.1.2. Reduction of N-tert-butylformamide

This method involves the reduction of the corresponding amide, N-tert-butylformamide, using a strong reducing agent like lithium aluminum hydride (LAH).

References

- 1. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]

- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - general description and preparation [georganics.sk]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Laboratory Synthesis of N-Methyl-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the laboratory-scale synthesis of N-Methyl-tert-butylamine, a secondary amine of interest in various research and development applications. This document details two primary synthetic routes: the Eschweiler-Clarke reaction and reductive amination using sodium borohydride. Each method is presented with a thorough experimental protocol, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflows to aid in comprehension and reproducibility.

Introduction

This compound [(CH₃)₃CNHCH₃], also known as N-tert-butyl-N-methylamine, is a secondary amine that serves as a valuable building block in organic synthesis. Its sterically hindered tert-butyl group and the presence of a methyl group on the nitrogen atom impart specific properties that are leveraged in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic method is crucial for achieving high purity and yield in a laboratory setting. This guide focuses on two robust and widely applicable methods for the N-methylation of tert-butylamine.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are presented: the classical Eschweiler-Clarke reaction and a modern reductive amination approach.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] This reaction is a type of reductive amination where formic acid acts as the reducing agent.[1] The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate, releasing carbon dioxide.[2] For a primary amine like tert-butylamine, this process occurs twice to yield the N,N-dimethylated product is not an issue as the reaction stops at the tertiary amine stage.[1] However, for the synthesis of a secondary amine, careful control of stoichiometry is implied, though the classical procedure often favors exhaustive methylation. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[1]

Reaction Pathway

Figure 1: Reaction pathway for the Eschweiler-Clarke synthesis of this compound.

Experimental Protocol: Eschweiler-Clarke Synthesis (Adapted from a general procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tert-butylamine (1.0 eq), formic acid (2.0 eq), and a 37% aqueous solution of formaldehyde (2.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it at this temperature with vigorous stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling the reaction mixture to room temperature, carefully add a saturated aqueous solution of sodium carbonate to neutralize the excess formic acid until the evolution of CO₂ ceases and the pH is basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by fractional distillation to yield pure this compound.

Reductive Amination with Sodium Borohydride

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary/secondary amines.[3] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a reducing agent.[3] For the synthesis of this compound, tert-butylamine is reacted with formaldehyde to form an intermediate imine, which is subsequently reduced. Sodium borohydride (NaBH₄) is an effective and convenient reducing agent for this transformation.[4]

Reaction Pathway

Figure 2: Reaction pathway for the reductive amination synthesis of this compound.

Experimental Protocol: Reductive Amination with Sodium Borohydride (Adapted from a general procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a 37% aqueous solution of formaldehyde (1.1 eq) to the stirred solution at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Conditions: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

-

Work-up: Carefully quench the reaction by the dropwise addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods. Please note that yields can vary based on the specific reaction scale and purification efficiency.

| Parameter | Eschweiler-Clarke Reaction | Reductive Amination (NaBH₄) |

| Typical Yield | >80%[2] | 70-90% (estimated) |

| Reaction Temperature | 80-100°C[2] | 0°C to Room Temperature |

| Reaction Time | 12-18 hours | 5-8 hours |

| Purity (after purification) | High (>97%) | High (>97%) |

| Key Reagents | Formic acid, Formaldehyde[1] | Sodium borohydride, Formaldehyde[4] |

| Byproducts | CO₂[2] | Borate salts |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each synthetic method.

Eschweiler-Clarke Reaction Workflow

Figure 3: Experimental workflow for the Eschweiler-Clarke synthesis.

Reductive Amination Workflow

Figure 4: Experimental workflow for the reductive amination synthesis.

Purification and Characterization

For both methods, the final product, this compound, is a volatile liquid and is best purified by fractional distillation . The purity of the final compound should be assessed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess the purity by analyzing the chromatogram for any residual starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound by analyzing the chemical shifts and coupling patterns of the protons and carbons.

Safety Considerations

-

tert-Butylamine is a flammable and corrosive liquid.

-

Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

-

Formic acid is corrosive and should be handled with care.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

-

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound in a laboratory setting. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

Spectroscopic Profile of N-Methyl-tert-butylamine: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for N-Methyl-tert-butylamine (CAS No. 14610-37-8). This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

This compound, a secondary amine with the molecular formula C₅H₁₃N, is a valuable building block in organic synthesis. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in various research and development applications.

Spectroscopic Data Summary

The following tables provide a concise summary of the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~1.1 | Singlet | 9H | -C(CH₃)₃ |

| 2 | ~2.3 | Singlet | 3H | -NHCH₃ |

| 3 | ~0.8 | Broad Singlet | 1H | -NH |

Note: The chemical shift of the N-H proton can be variable and is dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR):

A known ¹³C NMR spectrum was recorded in Benzene-d₆.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~50.9 | -C(CH₃)₃ |

| 2 | ~33.8 | -NHCH₃ |

| 3 | ~29.1 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch (secondary amine) |

| 2960-2860 | Strong | C-H stretch (alkane) |

| ~1470 | Medium | C-H bend (CH₃) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1190 | Medium | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 87 | ~5 | [M]⁺ (Molecular Ion) |

| 72 | 100 | [M-CH₃]⁺ (Base Peak) |

| 44 | ~20 | [CH₃NH=CH₂]⁺ |

| 42 | ~15 | [C₃H₆]⁺ |

| 41 | ~10 | [C₃H₅]⁺ |

| 30 | ~10 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation: A dilute solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., Chloroform-d, Benzene-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the neat liquid. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Acquisition:

-

Spectral Range: The spectrum is scanned over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. The spectrometer is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Acquisition:

-

Ionization Method: Electron Ionization (EI) is performed at a standard energy of 70 eV.[1]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Mass Range: The instrument is scanned over a mass range that includes the molecular ion and expected fragments (e.g., m/z 15-200).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern, which provides structural information about the molecule. The base peak, which is the most intense peak in the spectrum, is a key characteristic.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

References

N-Methyl-tert-butylamine: A Technical Guide for Researchers

CAS Number: 14610-37-8

This technical guide provides an in-depth overview of N-Methyl-tert-butylamine, a secondary amine with significant applications in chemical synthesis and as a building block in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental insights, and procedural workflows.

Chemical Identity and Synonyms

This compound is a clear, colorless to pale yellow liquid.[1] It is recognized by the Chemical Abstracts Service (CAS) with the number 14610-37-8 . The compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms for this compound

| Synonym | Source |

| N-tert-Butylmethylamine | [2] |

| N,2-Dimethylpropan-2-amine | [2] |

| 2-Propanamine, N,2-dimethyl- | [2] |

| tert-Butylmethylamine | [3] |

| N-Methyl-2-methyl-2-propanamine | [2] |

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented below. These properties are essential for designing experimental setups, purification procedures, and analytical methods.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | [4] |

| Molecular Weight | 87.16 g/mol | [4] |

| Boiling Point | 67-69 °C (lit.) | [4] |

| Density | 0.727 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.395 (lit.) | [4] |

| Flash Point | -26 °C | [2] |

| Storage Temperature | 2°C - 8°C, under inert gas (Nitrogen) | [5] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale approach is the reductive amination of tert-butylamine.

General Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the N-methylation of a primary amine using formaldehyde as the methyl source and a reducing agent.

Objective: To synthesize this compound from tert-butylamine.

Materials:

-

tert-Butylamine

-

Aqueous formaldehyde (37%)

-

Methanol or another suitable solvent

-

Acetic acid (if using zinc)[7]

-

Dichloromethane or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Workflow Diagram: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Procedure:

-

In a round-bottom flask, dissolve tert-butylamine in methanol.

-

Add aqueous formaldehyde to the solution. An exothermic reaction may occur.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the chosen reducing agent (e.g., sodium borohydride in portions, or zinc dust followed by acetic acid).

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (typically several hours to overnight), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Its sterically hindered secondary amine nature can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[3]

Key applications include:

-

Synthesis of Heterocyclic Compounds: It has been used in the synthesis of a pyrrolo[3,4-b]indole ring system.[2] This scaffold is present in various biologically active compounds.

-

Structure-Activity Relationship (SAR) Studies: this compound has been employed in SAR studies related to the N,N-disubstitution of the terminal acetamide on pyrazolopyrimidines, which are a class of compounds with diverse biological activities.[2]

-

As a Nucleophile and Base: In organic synthesis, it can act as a nucleophile in substitution and addition reactions or as a sterically hindered base.[3]

Analytical Methodologies

Accurate quantification and characterization of this compound are crucial for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.

HPLC Analysis

A reverse-phase HPLC method can be used for the analysis of this compound.[1]

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | Newcrom R1 or equivalent C18 column | [1] |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | [1] |

| Detection | UV | |

| Flow Rate | Typically 1.0 mL/min for a standard 4.6 mm ID column | [8] |

| Temperature | Ambient or controlled (e.g., 30 °C) | [8] |

Workflow Diagram: HPLC Analysis

Caption: A standard workflow for the analysis of this compound using HPLC.

GC-MS Analysis

GC-MS is a powerful technique for the identification and quantification of volatile amines like this compound.

Table 4: General GC-MS Parameters for Volatile Amine Analysis

| Parameter | Condition | Source(s) |

| Column | HP-5ms or similar non-polar column | [9] |

| Injector Type | Split/Splitless | [9] |

| Injector Temp. | 250-260 °C | [9][10] |

| Carrier Gas | Helium | [10] |

| Oven Program | Initial Temp: ~50 °C, Ramp: 10-20 °C/min, Final Temp: up to the column limit (e.g., 280-300 °C) | [9][10] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [9] |

| Scan Range | e.g., 50 - 400 m/z | [9] |

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct interaction of this compound with defined biological signaling pathways. Its role in drug development is primarily as a structural component or intermediate in the synthesis of active pharmaceutical ingredients.[3] The biological activity of molecules containing the this compound moiety is determined by the overall structure of the final compound. Further research is required to elucidate any intrinsic biological effects of this compound itself.

Conclusion

This compound is a valuable chemical entity for both synthetic and medicinal chemists. Its well-defined properties and reactivity make it a useful tool in the construction of complex molecules. This guide provides a foundational understanding of its characteristics, synthesis, and analysis, which can aid researchers in its effective application.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound - general description and preparation [georganics.sk]

- 3. Buy this compound | 14610-37-8 [smolecule.com]

- 4. This compound - CAS-Number 14610-37-8 - Order from Chemodex [chemodex.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

Physical properties of N-Methyl-tert-butylamine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of N-Methyl-tert-butylamine

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, complete with experimental protocols for their determination.

Core Physical Properties

This compound, a secondary amine, is a colorless to pale yellow liquid.[1] It is recognized for its applications as a building block in organic synthesis.[2] Accurate determination of its physical constants is crucial for its application and for ensuring the purity of the substance.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear and easy reference.

| Physical Property | Value | Conditions |

| Boiling Point | 67-69 °C | at standard atmospheric pressure (lit.) |

| Density | 0.727 g/mL | at 25 °C (lit.) |

Literature values sourced from multiple chemical suppliers and databases.[2][3][4][5]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a pure compound, the boiling point is a characteristic physical property that can aid in its identification.[6]

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the sample is available.[7]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or oil bath)

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of this compound is placed into a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample.[8]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated.[7] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating should be discontinued.[7]

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[6][7] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.

Methodology: Mass and Volume Measurement

This is a straightforward and common method for determining the density of a liquid.[9]

Apparatus:

-

Analytical balance (e.g., electronic balance)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Sample of this compound

-

Thermometer

Procedure:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[10]

-

Volume of Sample: A known volume of this compound is carefully transferred into the graduated cylinder. For higher accuracy, a pycnometer of a known volume is filled with the liquid. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[9]

-

Mass of Container and Sample: The mass of the container with the liquid is then measured.[10]

-

Temperature: The temperature of the liquid is recorded as density is temperature-dependent.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[9]

For increased accuracy, the measurements should be repeated multiple times, and the average density calculated.[9]

Logical Relationships

The determination of physical properties like boiling point and density are integral to the identification and characterization of a chemical substance.

Caption: Relationship between physical properties and compound identification.

References

- 1. This compound - general description and preparation [georganics.sk]

- 2. This compound - CAS-Number 14610-37-8 - Order from Chemodex [chemodex.com]

- 3. This compound | 14610-37-8 [chemicalbook.com]

- 4. N-叔丁基甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-tert-ブチルメチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of N-Methyl-tert-butylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-tert-butylamine in a variety of common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility predictions based on the physicochemical properties of the molecule and general principles of solubility for secondary amines. Furthermore, this guide furnishes a detailed experimental protocol for the quantitative determination of this compound solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound (CAS No. 14610-37-8), a secondary aliphatic amine, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its molecular structure, featuring a polar amine group and nonpolar alkyl groups, dictates its solubility behavior in various media. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and other chemical processes where it may be used as a reagent, intermediate, or solvent.

Predicted Solubility of this compound in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4] This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another. This compound possesses a polar secondary amine group capable of hydrogen bonding and nonpolar tert-butyl and methyl groups. This amphiphilic nature influences its interaction with different types of organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the general solubility characteristics of aliphatic amines and the polarity of the solvents.[2][3][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The amine group of this compound can form hydrogen bonds with the hydroxyl group of alcohols, leading to high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar amine group of this compound. |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar alkyl groups of this compound interact favorably with nonpolar solvents through London dispersion forces. While the polar amine group is less compatible, the overall molecule is expected to be soluble. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the this compound molecule. General information suggests that amines are soluble in these solvents.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar but contain an oxygen atom that can act as a hydrogen bond acceptor for the N-H proton of this compound, promoting solubility. General lab procedures often cite ethers as suitable solvents for amines.[6] |

Disclaimer: The solubility data presented in this table is predictive and based on general chemical principles. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocol for the Determination of this compound Solubility

This section outlines a general experimental procedure for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The excess is to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a period to allow any undissolved this compound to settle.

-

For finer separation, centrifuge the vial at a controlled temperature.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the extracted sample through a syringe filter to remove any remaining undissolved micro-droplets.

-

Accurately dilute the filtered sample with a known volume of the pure solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical method's linear range.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC).

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight percentage (wt%).

-

3.3. Safety Precautions

-

This compound is a flammable and corrosive liquid.[1] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and handle them with appropriate care.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides valuable qualitative predictions based on its molecular structure and the principles of chemical solubility. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable methodology for their determination. This information is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their work.

References

An In-depth Technical Guide to the Safety and Handling of N-Methyl-tert-butylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Methyl-tert-butylamine (CAS No. 14610-37-8), a secondary amine utilized in various organic synthesis applications, including the development of pharmaceutical agents.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is imperative.[1][2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][4] It is a highly flammable and corrosive secondary amine.[2][4]

| Property | Value |

| Molecular Formula | C₅H₁₃N[1][5][6] |

| Molecular Weight | 87.16 g/mol [1][7] |

| Boiling Point | 67-69 °C[3][5][7][8] |

| Density | 0.727 g/mL at 25 °C[3][5][7][8] |

| Flash Point | -26 °C (-14.8 °F) (closed cup)[7][9] |

| Refractive Index | n20/D 1.395[3][5][7][8] |

| Appearance | Colorless to yellow liquid[5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is highly flammable, harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][10][11]

-

Flame (GHS02): Indicates a flammable hazard.

-

Corrosion (GHS05): Indicates the substance causes severe skin burns and eye damage.

-

Exclamation Mark (GHS07): Indicates that the substance may be harmful in contact with skin, if inhaled, or if swallowed.[7]

-

H225: Highly flammable liquid and vapor.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

Caption: GHS Hazard Pictograms and Statements for this compound.

Safe Handling and Storage

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][13][14]

-

Use spark-proof tools and explosion-proof equipment.[13][14]

-

Ground and bond containers when transferring material to prevent static discharge.[10][13]

-

Eating, drinking, and smoking should be strictly prohibited in the work area.[15][16]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][13][15]

-

Keep containers tightly closed and store under an inert gas as the substance is very hygroscopic.[5]

-

Incompatible materials include strong oxidizing agents and strong acids.[10][14]

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safety.

-

Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[14][15][17]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and a flame-resistant lab coat.[15][17] All protective clothing should be clean and put on before work.[15]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood.[14][17] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines is required.[17]

First-Aid Measures

Immediate medical attention is required in all cases of exposure.[10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[13][15]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with large amounts of soap and water for at least 15 minutes.[13][15]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[10][13][18]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[13]

Accidental Release and Disposal

-

Accidental Release: In case of a spill, remove all sources of ignition.[13] Evacuate personnel and ensure adequate ventilation.[10] Absorb the spill with inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[13][14]

-

Disposal: this compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][15]

Experimental Protocols for Safety Assessment

The toxicological data for this compound are determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Dermal Toxicity (as per OECD Guideline 402)

-

Objective: To determine the health hazards likely to arise from a single, short-term dermal exposure to a substance.[1][12]

-

Methodology: The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface) of a small group of rodents (typically rats). The area is covered with a porous gauze dressing for a 24-hour exposure period. A stepwise procedure is used, starting with a dose expected to produce signs of toxicity. Depending on the outcome, further groups may be tested at higher or lower doses. Animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[8][9][19]

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which allows for classification of the substance according to the Globally Harmonized System (GHS).[8]

Acute Inhalation Toxicity (as per OECD Guideline 403)

-

Objective: To assess the health hazards associated with short-term inhalation exposure to a chemical.[4]

-

Methodology: This guideline describes two main protocols: a traditional LC50 (median lethal concentration) test and a Concentration x Time (C x t) protocol.[4][15] In the traditional method, groups of animals (usually rats) are exposed to at least three different concentrations of the test substance (as a gas, vapor, or aerosol) for a fixed period, typically 4 hours.[15] The animals are then observed for at least 14 days.[4][15] Observations include detailed clinical signs, body weight changes, and mortality. A full necropsy is performed on all animals.[15]

-

Endpoint: The LC50 value is calculated, which is used for GHS classification and quantitative risk assessment.[15]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (as per OECD Guideline 431)

-

Objective: To identify corrosive substances and mixtures without the use of live animals.[11][20]

-

Methodology: This in vitro test uses a commercially available Reconstructed Human Epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11] The test chemical is applied topically to the surface of the skin tissue for specific exposure periods (e.g., 3 minutes and 1 hour).[17][21] The corrosive potential is determined by measuring the subsequent cell viability using a colorimetric assay (like the MTT assay).[11][17]

-

Endpoint: A substance is classified as corrosive if the cell viability falls below specific threshold levels (e.g., less than 50% viability after a 3-minute exposure or less than 15% after a 60-minute exposure).[17][21] This allows for classification as UN GHS Category 1.[17]

References

- 1. oecd.org [oecd.org]

- 2. This compound - general description and preparation [georganics.sk]

- 3. This compound | 14610-37-8 [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. episkin.com [episkin.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 11. senzagen.com [senzagen.com]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. shop.fera.co.uk [shop.fera.co.uk]

- 15. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 17. x-cellr8.com [x-cellr8.com]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 20. iivs.org [iivs.org]

- 21. tecolab-global.com [tecolab-global.com]

N-Methyl-tert-butylamine: An In-depth Technical Guide to its Reactivity with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-tert-butylamine (NMTBA) is a secondary amine characterized by the presence of a sterically demanding tert-butyl group attached to the nitrogen atom. This structural feature profoundly influences its chemical reactivity, making it a valuable tool in organic synthesis. While it undergoes the typical reactions of a secondary amine, the steric hindrance modulates its nucleophilicity and basicity, often leading to unique selectivity. This guide provides a comprehensive overview of the reactivity of this compound with common laboratory reagents, supported by experimental insights and mechanistic visualizations. It is intended to be a valuable resource for researchers in academia and industry, particularly those in drug development where the nuanced reactivity of amines is critical.

Core Reactivity Principles

This compound's reactivity is a balance of its secondary amine nature and the steric bulk of the tert-butyl group.[1] As a secondary amine, it is a nucleophile and a base, readily reacting with a variety of electrophiles.[2] However, the large tert-butyl group can hinder the approach to the nitrogen's lone pair, making it less nucleophilic than less hindered secondary amines.[1] This steric hindrance also makes this compound a useful non-nucleophilic base in certain applications, capable of deprotonation without significant competition from substitution reactions.[1][3]

Reactions with Electrophilic Reagents

Acylation with Acyl Chlorides

This compound reacts with acyl chlorides to form N-tert-butyl-N-methylamides. This is a standard nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The steric hindrance of the tert-butyl group can slow the reaction rate compared to less hindered amines.

Table 1: Representative Data for Acylation of Amines

| Acyl Chloride | Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzoyl chloride | tert-Butylamine | - | CH2Cl2 | 0 °C to RT, 12 h | N-tert-butylbenzamide | - | [4] |

| Acetyl chloride | Di-t-butylamine | - | - | - | Di-t-butylammonium chloride | - | [5] |

| 3-Trifluoroacetylindole | This compound | - | - | - | Carboxamide derivative | - | [6] |

Experimental Protocol: General Procedure for the Synthesis of N-tert-Butyl-N-methylamides

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired N-tert-butyl-N-methylamide.

Caption: General mechanism for the acylation of this compound.

Alkylation with Alkyl Halides

This compound can be alkylated by alkyl halides to form tertiary amines. However, due to steric hindrance, these reactions are generally slower than with less hindered secondary amines. With highly reactive alkylating agents like methyl iodide, the reaction can proceed to form a quaternary ammonium salt, especially with an excess of the alkylating agent.[7][8]

Table 2: Representative Data for N-Alkylation of Amines

| Alkyl Halide | Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Methyl iodide | Primary/Secondary Amines | - | - | - | Quaternary ammonium salt | - | [7] |

| Methyl iodide | Ammonia | Excess | - | - | Tetramethylammonium iodide | - | [9] |

Note: Quantitative data for the alkylation of this compound was not found in the searched literature. The data presented is for general amine alkylation.

Experimental Protocol: General Procedure for N-Alkylation of this compound

-

In a sealed tube or round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Add the alkyl halide (1.1-1.5 equivalents). For the formation of a quaternary ammonium salt, a larger excess of a reactive alkyl halide like methyl iodide may be used.

-

Heat the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

If a tertiary amine is the product, an aqueous workup with a base may be necessary to remove any hydrohalide salt.

-

Purify the product by column chromatography, distillation, or recrystallization.

Caption: N-Alkylation pathway of this compound.

Reaction with Aldehydes and Ketones to Form Enamines

Secondary amines react with aldehydes and ketones that have α-hydrogens to form enamines.[10] This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates. The steric bulk of this compound may influence the regioselectivity of enamine formation with unsymmetrical ketones.

Experimental Protocol: General Procedure for Enamine Synthesis

-

In a round-bottom flask equipped with a Dean-Stark trap, combine the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in a solvent such as toluene or benzene.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Monitor the reaction by observing the amount of water collected or by TLC/GC-MS.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude enamine can often be used directly in subsequent steps or purified by distillation under reduced pressure.

Caption: Workflow for the formation of enamines.

Reaction with Sulfonyl Chlorides

This compound reacts with sulfonyl chlorides in the presence of a base to yield N-tert-butyl-N-methylsulfonamides. This reaction is analogous to acylation.

Table 3: Representative Data for Sulfonamide Formation

| Sulfonyl Chloride | Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzenesulfonyl chloride | tert-Butylamine | - | CH2Cl2 | 0 °C to RT, 12 h | N-t-Butyl-benzenesulfonamide | - | [4] |

| 4-Methylbenzenesulfonyl chloride | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | Triethylamine | Acetonitrile | RT, 12 h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88 | [11] |

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve this compound (1.0 equivalent) and a base like triethylamine or pyridine (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add the sulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction by TLC.

-

Work up the reaction by washing with water, dilute acid, and brine.

-

Dry the organic layer and concentrate to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Oxidation Reactions

Secondary amines can be oxidized to various products depending on the oxidant and reaction conditions. With peroxides like hydrogen peroxide, secondary amines can be oxidized to hydroxylamines or nitrones.[12][13] Stronger oxidizing agents can lead to cleavage of the C-N bonds. The oxidation of N,N-dimethyl-t-butylamine with di-t-butyl peroxide has been studied, indicating that radical reactions can occur.

Table 4: Representative Data for Amine Oxidation

| Amine | Oxidant | Conditions | Products | Reference |

| Triethylamine | Hydrogen Peroxide | 24 h | Triethyloxamine | [13] |

| tert-Butylamine | OH radicals (atmospheric) | 305 K | tert-Butylnitramine, Acetone | |

| N,N-Dimethyl-t-butylamine | Di-t-butyl peroxide | 132 °C, 87 h | t-Butanol (from oxidant) |

Note: The table shows oxidation reactions of related amines to provide insight into potential reaction pathways for this compound.

Caption: Potential oxidation pathways for this compound.

This compound as a Base

Due to its steric hindrance, this compound can function as a non-nucleophilic base, similar to diisopropylethylamine (Hünig's base).[3] It can be used to promote elimination reactions where a less hindered base might lead to competing substitution reactions.

Conclusion

This compound is a versatile secondary amine whose reactivity is significantly influenced by the steric bulk of the tert-butyl group. It participates in a range of standard amine reactions, including acylation, alkylation, enamine formation, and sulfonylation. The steric hindrance generally leads to slower reaction rates compared to less hindered amines but can also be exploited to achieve greater selectivity and to employ it as a non-nucleophilic base. While specific quantitative data and detailed protocols for many of its reactions are not extensively documented in readily accessible literature, the general principles of secondary amine reactivity provide a strong framework for its application in organic synthesis. Further research into the specific reaction kinetics and yields for this compound would be beneficial for its broader application in drug development and other areas of chemical science.

References

- 1. fiveable.me [fiveable.me]

- 2. Buy this compound | 14610-37-8 [smolecule.com]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. This compound - general description and preparation [georganics.sk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. How to prepare quaternary methyl iodide from methyl iodide? | Filo [askfilo.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. mdpi.com [mdpi.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Theoretical Insights into the Molecular Architecture of N-Methyl-tert-butylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to characterizing the molecular structure of N-Methyl-tert-butylamine. In the absence of extensive dedicated research on this specific molecule, this document outlines a robust computational methodology based on established theoretical chemistry techniques. It details the application of Density Functional Theory (DFT) for geometry optimization and vibrational frequency calculations, alongside a proposed workflow for conformational analysis. Furthermore, this guide underscores the importance of validating theoretical data against experimental techniques such as gas-phase electron diffraction and vibrational spectroscopy. The information is presented to be a valuable resource for researchers in computational chemistry, drug design, and related scientific fields, offering a foundational understanding of the structural nuances of this compound.

Introduction

This compound is a secondary amine featuring a sterically demanding tert-butyl group attached to the nitrogen atom.[1] This structural motif is of interest in medicinal chemistry and materials science, where the size and shape of molecules dictate their biological activity and physical properties. Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and conformational preferences, is crucial for molecular modeling, structure-activity relationship (SAR) studies, and the rational design of novel chemical entities.

Theoretical studies, primarily through quantum chemical calculations, offer a powerful avenue to elucidate these structural parameters in the gas phase, free from intermolecular interactions present in condensed phases. This guide outlines a comprehensive theoretical protocol for the structural investigation of this compound.

Theoretical Methodology

A thorough theoretical investigation of this compound's molecular structure would involve a multi-faceted approach, combining geometry optimization, conformational analysis, and vibrational spectroscopy.

Computational Details

Initial structural parameters for this compound can be generated using standard molecular modeling software. The geometry optimization and subsequent frequency calculations would ideally be performed using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[2] A common and effective choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3] To ensure accurate results, a sufficiently flexible basis set, such as 6-311++G(d,p), is recommended.[2] This basis set includes diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

All calculations should be performed assuming the gaseous phase to represent the isolated molecule.[4] The stationary points on the potential energy surface obtained from the geometry optimization should be confirmed as true minima by ensuring the absence of imaginary frequencies in the vibrational analysis.[2]

Conformational Analysis

The presence of rotatable bonds in this compound, specifically the C-N bonds, suggests the possibility of multiple conformers. A systematic conformational search is necessary to identify the most stable geometries. This can be achieved by performing a relaxed potential energy surface scan, where the dihedral angle around the central C-N bond is systematically varied, and the energy is minimized at each step. The resulting energy profile will reveal the global minimum energy conformation and any other low-energy conformers.

The relative energies of the identified conformers can be calculated to determine their population distribution at a given temperature using the Boltzmann distribution.

Predicted Molecular Structure

Based on the proposed computational methodology, the key structural parameters of the global minimum energy conformer of this compound can be predicted. While a dedicated study is not available, we can anticipate the structural features based on related molecules. The bulky tert-butyl group is expected to significantly influence the local geometry around the nitrogen atom.[1]

Predicted Geometrical Parameters

The following table summarizes the anticipated bond lengths and angles for this compound, based on typical values for similar alkylamines.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (tert-butyl) | ~1.47 |

| C-N (methyl) | ~1.45 |

| N-H | ~1.01 |

| C-C | ~1.54 |

| C-H (methyl) | ~1.09 |

| C-H (tert-butyl) | ~1.09 |

| **Bond Angles (°) ** | |

| C-N-C | ~112 |

| C-N-H | ~110 |

| C-C-N | ~110 |

| H-C-H | ~109.5 |

Note: These are estimated values and would be precisely determined by the proposed DFT calculations.

Vibrational Analysis

The calculation of vibrational frequencies serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it allows for a direct comparison with experimental infrared (IR) and Raman spectra.[5]

Predicted Vibrational Frequencies

The following table lists some of the key predicted vibrational modes for this compound. Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation.[4] Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.[4]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch | 2800 - 3000 |

| C-N Stretch | 1000 - 1200 |

| N-H Bend | 1500 - 1650 |

| C-H Bend | 1350 - 1470 |

Experimental Validation

The theoretical predictions for the molecular structure of this compound should be validated by comparison with experimental data.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful experimental technique for determining the geometric structure of molecules in the gas phase.[6] A GED experiment on this compound would provide precise measurements of bond lengths, bond angles, and dihedral angles, which can be directly compared with the theoretically predicted values from DFT calculations.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule.[5] The experimental vibrational spectra of this compound can be compared with the scaled theoretical frequencies to confirm the accuracy of the computational model and to aid in the assignment of the experimental spectral bands.

Visualizing the Workflow and Relationships

To better illustrate the process of a theoretical study and the interplay between different components, the following diagrams are provided.

Caption: A flowchart illustrating the typical workflow for a theoretical study of a molecule's structure.

Caption: A diagram showing the synergistic relationship between theoretical predictions and experimental validation methods.

Conclusion

While a dedicated, in-depth theoretical study on the molecular structure of this compound is yet to be published, this technical guide outlines a clear and robust methodology for such an investigation. By employing Density Functional Theory for geometry optimization and vibrational analysis, coupled with a systematic conformational search, a detailed and accurate picture of the molecule's three-dimensional structure can be obtained. The validation of these theoretical findings through experimental techniques like gas-phase electron diffraction and vibrational spectroscopy is paramount. The protocols and expected outcomes detailed herein provide a solid framework for future research on this compound, which will be invaluable for its application in drug design and materials science.

References

The Genesis of a Bulky Amine: A Technical Guide to the Discovery and Synthesis of N-Methyl-tert-butylamine

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

N-Methyl-tert-butylamine, a secondary amine featuring a sterically demanding tert-butyl group, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block and reagent in the development of novel chemical entities. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.

A Historical Perspective: The Emergence of this compound

While the precise first synthesis of this compound is not definitively documented in readily available literature, its conceptualization is rooted in the broader history of amine chemistry that flourished in the 19th and 20th centuries. The development of fundamental reactions for N-alkylation, such as the Hofmann and Eschweiler-Clarke reactions, laid the groundwork for the synthesis of a vast array of amines, including this compound. The increasing interest in sterically hindered amines for their unique reactivity and utility in modulating the pharmacological properties of molecules likely spurred its initial synthesis and investigation.

Key Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound, each with its own set of advantages and limitations. The primary methods include reductive amination, direct methylation of tert-butylamine, and the reduction of N-tert-butylformamide.

Reductive Amination of tert-Butylamine

Reductive amination is a cornerstone of amine synthesis, and the Eschweiler-Clarke reaction provides a classic and effective method for the methylation of primary and secondary amines.

Eschweiler-Clarke Reaction

This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate.[1][2]

Experimental Protocol:

A detailed protocol for the Eschweiler-Clarke reaction of a secondary amine, which can be adapted for the methylation of tert-butylamine, is as follows:

To the secondary amine (1.0 eq) was added formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq). The mixture was heated at 80 °C for 18 hours. After cooling to room temperature, water and 1M HCl were added, and the mixture was extracted with dichloromethane. The aqueous phase was then basified to pH 11 and extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the tertiary amine.[3]

Logical Workflow for the Eschweiler-Clarke Reaction:

Caption: Logical workflow of the Eschweiler-Clarke reaction for the synthesis of this compound.

Reductive N-methylation with Carbon Dioxide and a Silane Reagent

A more recent and environmentally conscious approach involves the use of carbon dioxide as a C1 source in combination with a reducing agent like diphenylsilane. This method proceeds via an in-situ generated formamide intermediate.[4]

Experimental Protocol:

Reaction Pathway for Reductive N-methylation with CO₂:

Caption: Reaction pathway for the synthesis of this compound via reductive N-methylation using CO₂.

Reduction of N-tert-Butylformamide

N-tert-butylformamide, which can be synthesized from tert-butylamine and formic acid or through the Ritter reaction, serves as a key intermediate for the synthesis of this compound. The reduction of the amide functionality can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4]

Experimental Protocol (General for LiAlH₄ Reduction):

To a solution of N-tert-butylformamide in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, a solution of lithium aluminum hydride is added cautiously at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature or heated to reflux to ensure complete reduction. Upon completion, the reaction is carefully quenched with water and/or aqueous base, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.

Workflow for Synthesis via N-tert-Butylformamide Reduction:

Caption: Workflow for the synthesis of this compound through the reduction of N-tert-butylformamide.

Quantitative Data Summary

A comparative summary of the reported yields for various synthetic methods is presented below. It is important to note that reaction conditions can significantly influence the outcome, and these values should be considered as representative examples.

| Synthesis Method | Starting Material(s) | Reagents | Reported Yield (%) | Reference |

| Eschweiler-Clarke Reaction | Secondary Amine | Formaldehyde, Formic Acid | up to 98% | [3] |

| Reductive N-methylation | tert-Butylamine | CO₂, Diphenylsilane, Cs₂CO₃ | 78-82% | [4] |

Conclusion